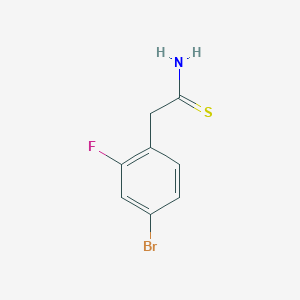

2-(4-Bromo-2-fluorophenyl)ethanethioamide

Descripción

2-(4-Bromo-2-fluorophenyl)ethanethioamide is a halogenated thioamide derivative characterized by a phenyl ring substituted with bromo (Br) and fluoro (F) groups at the 4- and 2-positions, respectively, linked to an ethanethioamide (–CH₂–C(=S)–NH₂) moiety. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing effects of Br and F, which modulate the electronic properties of the thioamide group. Thioamides are known for their hydrogen-bonding capabilities, metal chelation, and roles in heterocyclic synthesis .

Propiedades

Fórmula molecular |

C8H7BrFNS |

|---|---|

Peso molecular |

248.12 g/mol |

Nombre IUPAC |

2-(4-bromo-2-fluorophenyl)ethanethioamide |

InChI |

InChI=1S/C8H7BrFNS/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12) |

Clave InChI |

LGQMMHWVYAFPBS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1Br)F)CC(=S)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)ethanethioamide typically involves the reaction of 4-bromo-2-fluoroaniline with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-(4-Bromo-2-fluorophenyl)ethanethioamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Bromo-2-fluorophenyl)ethanethioamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The ethanethioamide moiety can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used

Major Products Formed

Substitution Reactions: Products include various substituted phenyl derivatives.

Oxidation: Products include sulfoxides and sulfones.

Aplicaciones Científicas De Investigación

2-(4-Bromo-2-fluorophenyl)ethanethioamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential antimicrobial and antiproliferative properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or antiproliferative effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes essential for the survival and proliferation of microorganisms and cancer cells .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following compounds are structurally related to 2-(4-Bromo-2-fluorophenyl)ethanethioamide:

Electronic and Reactivity Comparisons

- Electron-Withdrawing Effects: The trifluoromethyl (CF₃) group in ’s compound exerts a stronger electron-withdrawing effect than the Br and F substituents in the target compound. Methoxy (OCH₃) in 2-Bromo-4'-methoxyacetophenone () is electron-donating, contrasting with the electron-withdrawing halogens in the target. This difference influences reactivity in substitution or condensation reactions .

Thioamide Reactivity :

Crystallographic and Structural Insights

- S⋯S Interactions : ’s compound exhibits a short S⋯S contact (2.97 Å), a feature common in thioamide-containing systems. Similar interactions may occur in the target compound, influencing crystal packing and stability .

- Software for Structural Analysis : SHELX programs () are widely used for small-molecule crystallography, suggesting that the target compound’s structure could be resolved using similar methodologies .

Actividad Biológica

2-(4-Bromo-2-fluorophenyl)ethanethioamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores the synthesis, biological significance, and research findings related to this compound.

Synthesis of 2-(4-Bromo-2-fluorophenyl)ethanethioamide

The synthesis of 2-(4-Bromo-2-fluorophenyl)ethanethioamide typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with thiourea derivatives under acidic or basic conditions. The following general reaction scheme is employed:

- Starting Material : 4-bromo-2-fluorobenzaldehyde

- Reagents : Thiourea, acid/base catalysts

- Reaction Conditions : Reflux in an appropriate solvent (e.g., ethanol)

- Product Isolation : Filtration and recrystallization to obtain pure thioamide.

Antimicrobial Activity

Research has indicated that compounds containing the thioamide functional group exhibit promising antimicrobial properties. A study evaluated various thioamide derivatives against Gram-positive and Gram-negative bacteria, revealing that 2-(4-Bromo-2-fluorophenyl)ethanethioamide demonstrated significant inhibition against several strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have assessed the anticancer potential of thioamide derivatives, including 2-(4-Bromo-2-fluorophenyl)ethanethioamide, against various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The compound showed moderate cytotoxicity, with IC50 values indicating its effectiveness in inhibiting cell proliferation .

The biological activity of 2-(4-Bromo-2-fluorophenyl)ethanethioamide can be attributed to its ability to disrupt cellular processes in target organisms. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis in Cancer Cells : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Research Findings

Case Studies

- Antimicrobial Efficacy : In a comparative study, 2-(4-Bromo-2-fluorophenyl)ethanethioamide was found to be more effective than standard antibiotics like Linezolid against certain bacterial strains .

- Cytotoxicity Profile : A detailed analysis showed that the compound induced cell cycle arrest in the G0/G1 phase in MCF7 cells, suggesting a potential mechanism for its anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.